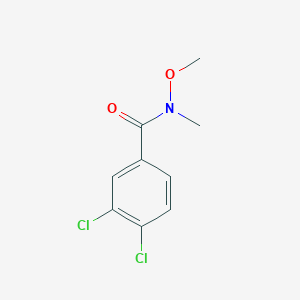

3,4-Dichloro-N-methoxy-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNZLPFQRSFKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465114 | |

| Record name | 3,4-Dichloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200802-01-3 | |

| Record name | 3,4-Dichloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4-Dichloro-N-methoxy-N-methylbenzamide, a valuable Weinreb amide intermediate in organic synthesis. The document details two primary, field-proven synthetic routes starting from either 3,4-dichlorobenzoyl chloride or 3,4-dichlorobenzoic acid. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind procedural steps, ensuring scientific integrity and reproducibility. It includes detailed experimental protocols, safety considerations, and predicted analytical data for the target compound. Visual aids in the form of reaction scheme diagrams are provided to enhance understanding of the synthetic workflows. This document is intended to be a practical resource for researchers in medicinal chemistry, process development, and synthetic organic chemistry, facilitating the efficient and safe laboratory-scale preparation of this versatile chemical building block.

Introduction: The Strategic Importance of this compound

This compound is a member of the Weinreb amide class of compounds, which are renowned for their utility as stable and versatile intermediates in organic synthesis.[1][2] The key feature of a Weinreb amide is its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to form a stable chelated intermediate. This intermediate resists the common problem of over-addition, collapsing to a ketone upon aqueous workup.[3] This controlled reactivity makes Weinreb amides superior precursors for the synthesis of ketones compared to more reactive carboxylic acid derivatives like esters or acid chlorides.[2]

The 3,4-dichloro substitution pattern on the aromatic ring of the target molecule provides a handle for further functionalization, making it a valuable building block in the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs). The strategic placement of the chlorine atoms can influence the electronic properties and metabolic stability of the final products.

This guide will present two robust and widely applicable methods for the synthesis of this compound, providing the necessary detail for successful implementation in a research or process development setting.

Recommended Synthetic Pathways

Two principal and reliable synthetic routes for the preparation of this compound are presented. The choice between these methods will often depend on the availability of the starting material and the desired scale of the reaction.

-

Route 1: Synthesis from 3,4-Dichlorobenzoyl Chloride. This is a direct and often high-yielding approach, suitable when the acyl chloride is readily available or can be easily prepared.

-

Route 2: One-Pot Synthesis from 3,4-Dichlorobenzoic Acid. This method avoids the isolation of the often moisture-sensitive acyl chloride by activating the carboxylic acid in situ with a coupling agent.

Route 1: Acylation of N,O-Dimethylhydroxylamine with 3,4-Dichlorobenzoyl Chloride

This is the most direct method for the synthesis of the target Weinreb amide. The reaction proceeds via a nucleophilic acyl substitution where the free base of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride. A non-nucleophilic organic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid generated during the reaction.[4]

Diagram 1: Synthetic Workflow from 3,4-Dichlorobenzoyl Chloride

Sources

An In-Depth Technical Guide to 3,4-Dichloro-N-methoxy-N-methylbenzamide: A Versatile Weinreb Amide for Synthetic Chemistry

Introduction

In the landscape of modern organic synthesis, the pursuit of selective and high-yielding methodologies for carbon-carbon bond formation is paramount. Among the arsenal of reagents available to the synthetic chemist, Weinreb amides (N-methoxy-N-methylamides) have established themselves as exceptionally reliable intermediates for the synthesis of ketones and aldehydes. Their unique ability to react with organometallic reagents in a controlled manner, arresting the reaction at the ketone stage and preventing over-addition to form tertiary alcohols, has made them indispensable in both academic research and industrial drug development. This guide provides a comprehensive technical overview of a specific, yet highly valuable member of this class: 3,4-Dichloro-N-methoxy-N-methylbenzamide . While specific experimental data for this compound is not extensively documented in public literature, this guide will leverage established principles of Weinreb amide chemistry and data from closely related analogs to provide a robust working knowledge base for researchers, scientists, and drug development professionals.

Physicochemical and Computed Properties

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₉H₉Cl₂NO₂ | |

| Molecular Weight | 234.08 g/mol | |

| Appearance | Colorless to light yellow liquid or low-melting solid | Based on the appearance of 4-Chloro-N-methoxy-N-methylbenzamide |

| Boiling Point | > 250 °C (predicted) | Extrapolated from related benzoyl chlorides and Weinreb amides. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl acetate). Insoluble in water. | General solubility of Weinreb amides. |

| CAS Number | Not assigned or not publicly available. |

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the reaction of 3,4-dichlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This is a standard procedure for the formation of Weinreb amides.

Reaction Workflow

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add anhydrous pyridine or triethylamine (2.2 equivalents).

-

In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

-

Slowly add the solution of 3,4-dichlorobenzoyl chloride to the stirred suspension of the hydroxylamine at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and known data for analogous compounds.

¹H NMR Spectroscopy

In a typical deuterated solvent such as CDCl₃, the proton NMR spectrum is expected to show the following signals:

-

Aromatic Protons (3H): Three signals in the aromatic region (approximately δ 7.2-7.8 ppm). Due to the substitution pattern, one proton will likely appear as a doublet, one as a doublet of doublets, and one as a doublet.

-

N-Methoxy Protons (3H): A singlet at approximately δ 3.6-3.8 ppm.

-

N-Methyl Protons (3H): A singlet at approximately δ 3.2-3.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum in CDCl₃ is anticipated to display the following key resonances:

-

Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (approximately δ 125-140 ppm).

-

N-Methoxy Carbon (OCH₃): A signal around δ 61-63 ppm.

-

N-Methyl Carbon (NCH₃): A signal around δ 34-36 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands:

-

C=O Stretch (Amide): A strong absorption band in the region of 1640-1680 cm⁻¹.

-

C-N Stretch: An absorption in the range of 1380-1420 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would likely show a molecular ion peak (M⁺) at m/z 233, 235, and 237, corresponding to the isotopic distribution of the two chlorine atoms. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃), the methyl group (-CH₃), and the characteristic cleavage to form the 3,4-dichlorobenzoyl cation at m/z 173.

Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as a precursor for the synthesis of 3,4-dichlorophenyl ketones. The Weinreb amide functionality allows for the controlled addition of one equivalent of an organometallic reagent (e.g., Grignard reagents or organolithiums) to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol.

Reaction Pathway: Ketone Synthesis

Caption: General scheme for ketone synthesis from a Weinreb amide.

This controlled reactivity makes this compound a valuable building block in the synthesis of complex molecules where the 3,4-dichlorophenyl moiety is a key structural feature. This substitution pattern is found in various biologically active compounds, including some pharmaceuticals and agrochemicals.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Inhalation: May be harmful if inhaled and may cause respiratory irritation. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Skin Contact: May cause skin irritation. In case of contact, wash with plenty of soap and water.

-

Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound represents a potent and versatile synthetic intermediate. As a Weinreb amide, it offers a reliable and high-yield pathway for the synthesis of 3,4-dichlorophenyl ketones, which are important substructures in medicinal and materials chemistry. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, handling, and application based on well-established chemical principles and data from closely related analogs. As with any chemical synthesis, researchers should perform small-scale pilot reactions to optimize conditions and confirm product identity through rigorous spectroscopic analysis.

References

-

PubChem. (n.d.). 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide. Retrieved from [Link]

-

Kim, S., & Lee, J. I. (2000). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 21(7), 743-744. Retrieved from [Link]

-

PrepChem. (2022). Preparation of 3,4-dichlorobenzoic acid. Retrieved from [Link]

-

Li, J., & Chen, C. (2015). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C–H Bond Activation. Organic Letters, 17(15), 3826–3829. [Link]

-

PubChem. (n.d.). 3,4-dichloro-N,N-diethyl-2-methoxybenzamide. Retrieved from [Link]

-

Hölzel-Diagnostika. (n.d.). 4-Chloro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

Sources

A Technical Guide to 3,4-Dichloro-N-methoxy-N-methylbenzamide: A Versatile Weinreb Amide for Controlled Ketone Synthesis

Abstract: This guide provides an in-depth technical overview of 3,4-Dichloro-N-methoxy-N-methylbenzamide, a specialized chemical intermediate. The document clarifies its identity as a Weinreb-Nahm amide, a class of reagents renowned for their utility in the precise synthesis of ketones. We will explore its chemical properties, establish a detailed synthesis protocol, and elucidate its mechanistic advantages in modern organic chemistry. The primary application of this compound is as a stable and selective acylating agent, allowing for the formation of carbon-carbon bonds with organometallic reagents to yield ketones without the common side-reaction of over-addition to form tertiary alcohols. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical manufacturing who require precise tools for constructing complex molecular architectures.

Core Identity and Physicochemical Properties

This compound belongs to the class of N,O-disubstituted hydroxylamides, more commonly known in the field of organic chemistry as Weinreb-Nahm amides or simply Weinreb amides.[1] Its structure features a 3,4-dichlorinated benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom bearing both a methyl and a methoxy group. This specific arrangement is crucial for its unique reactivity.

It is critical to distinguish this laboratory reagent from the similarly named opioid, 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700), which is a DEA Schedule I controlled substance and possesses a completely different molecular structure and biological activity.[2]

The properties of this compound are not widely reported in public databases, as it is primarily a synthetic intermediate. However, we can infer its characteristics based on its structure and data from closely related analogues like 4-Chloro-N-methoxy-N-methylbenzamide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method |

| Molecular Formula | C₉H₉Cl₂NO₂ | Calculation |

| Molecular Weight | 234.08 g/mol | Calculation |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Physical Form | Expected to be a liquid or low-melting solid at STP | Analogy to |

| Boiling Point | Not determined; likely high due to MW | Estimation |

| Solubility | Soluble in common organic solvents (DCM, THF, Ether) | Chemical Class Property |

The Weinreb-Nahm Ketone Synthesis: A Mechanistic Advantage

The primary value of this compound lies in its application in the Weinreb-Nahm ketone synthesis, a method developed in 1981.[1] This reaction overcomes a fundamental challenge in organic synthesis: the tendency of highly reactive organometallic reagents (like Grignard or organolithium reagents) to add twice to acylating agents such as acid chlorides or esters, leading to the formation of tertiary alcohols instead of the desired ketone.

The Weinreb amide functionality prevents this over-addition. The reaction proceeds through a stable, five-membered chelated intermediate formed by the coordination of the organometallic's metal cation (e.g., MgX⁺ or Li⁺) with both the carbonyl oxygen and the methoxy oxygen.[3] This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Because the intermediate is stable, it resists further nucleophilic attack, thus halting the reaction at the ketone stage.[1]

Caption: General mechanism of the Weinreb-Nahm ketone synthesis.

Synthesis Protocol for this compound

The synthesis of this Weinreb amide is a straightforward and high-yielding procedure involving the acylation of N,O-dimethylhydroxylamine hydrochloride with 3,4-dichlorobenzoyl chloride.[4][5] The reaction is typically performed in a suitable solvent with a base to neutralize the HCl generated.

Starting Materials:

-

3,4-Dichlorobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine (as base)

-

Dichloromethane (DCM) or Chloroform (as solvent)

Caption: Workflow for the synthesis of the target Weinreb amide.

Detailed Experimental Protocol:

-

Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Dissolution: Anhydrous dichloromethane is added, and the suspension is stirred. 3,4-Dichlorobenzoyl chloride (1.0 equivalent) is added.

-

Cooling: The flask is cooled to 0°C in an ice-water bath.

-

Base Addition: Pyridine (2.2 equivalents) is added dropwise to the cooled, stirring mixture. The reaction is exothermic, and a precipitate of pyridinium hydrochloride will form.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with dilute aqueous HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by silica gel chromatography if necessary.

Application in the Synthesis of Dichlorophenyl Ketones

The primary utility of this compound is as a precursor to a wide variety of 3,4-dichlorophenyl ketones. This is achieved by reacting the Weinreb amide with an organometallic reagent.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide | C16H22Cl2N2O | CID 13544015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to 3,4-Dichloro-N-methoxy-N-methylbenzamide (CAS No. 200802-01-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-Dichloro-N-methoxy-N-methylbenzamide, a valuable research chemical and versatile intermediate in modern organic synthesis. As a member of the Weinreb amide class of compounds, its unique reactivity profile offers significant advantages in the controlled formation of carbonyl compounds, a cornerstone of pharmaceutical and fine chemical development. This document will delve into its chemical properties, synthesis, and key applications, offering field-proven insights into its practical use.

Core Compound Identity and Properties

CAS Number: 200802-01-3

Molecular Formula: C₉H₉Cl₂NO₂

Molecular Weight: 234.08 g/mol

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Purity | ≥95% | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | Inferred from general Weinreb amide properties |

The Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3,4-dichlorobenzoic acid. This method leverages the robust and well-established chemistry of Weinreb amides.

Step 1: Synthesis of the Intermediate, 3,4-Dichlorobenzoyl Chloride

The initial and critical step is the conversion of the carboxylic acid to the more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, often employing reagents like thionyl chloride or oxalyl chloride. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred due to the clean reaction profile, where the byproducts are gaseous and easily removed.

Experimental Protocol:

-

To a solution of 3,4-dichlorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add oxalyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3,4-dichlorobenzoyl chloride, which is often used in the next step without further purification.

Causality Behind Experimental Choices:

-

The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

-

The catalytic DMF acts as a Vilsmeier reagent precursor, which accelerates the conversion to the acid chloride.

-

Performing the initial addition at 0°C helps to control the exothermic reaction.

Step 2: Formation of this compound

With the activated acyl chloride in hand, the final step involves its reaction with N,O-dimethylhydroxylamine hydrochloride. A base is required to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

-

Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 to 1.5 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0°C.

-

Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 to 3.0 equivalents), to the solution.

-

Slowly add a solution of the previously prepared 3,4-dichlorobenzoyl chloride in the same solvent to the stirred mixture.

-

Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting acyl chloride is consumed.

-

Upon completion, the reaction is quenched with water or a dilute aqueous acid solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Trustworthiness Through a Self-Validating System:

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data would include characteristic peaks for the aromatic protons, the N-methoxy and N-methyl groups in the ¹H NMR spectrum, and the carbonyl stretch in the IR spectrum.

Diagram 1: Synthesis Workflow

Caption: Synthetic route to this compound.

The Power of the Weinreb Amide: Reactivity and Applications

The significance of this compound lies in its identity as a Weinreb amide. This functional group is renowned for its ability to react with organometallic reagents (such as Grignard reagents and organolithiums) to produce ketones in high yields, without the common side reaction of over-addition to form tertiary alcohols.

The stability of the tetrahedral intermediate, which is chelated by the methoxy group, is the key to this controlled reactivity. This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup.

Diagram 2: Mechanism of Ketone Synthesis

Caption: General mechanism for ketone synthesis using a Weinreb amide.

Applications in Drug Discovery and Development:

The 3,4-dichlorophenyl moiety is a common structural motif in many biologically active compounds and pharmaceuticals. The ability to introduce this group and subsequently form a ketone functional group makes this compound a highly valuable building block.

-

Scaffold for Novel Compounds: It serves as a precursor for the synthesis of a wide array of more complex molecules with potential therapeutic applications.

-

Synthesis of Bioactive Ketones: Many enzyme inhibitors and receptor antagonists contain a ketone functional group, which can be readily synthesized using this Weinreb amide.

-

Lead Optimization: In the process of drug discovery, the facile synthesis of various ketone analogues allows for rapid structure-activity relationship (SAR) studies.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. For specific handling and disposal information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS No. 200802-01-3) is a powerful and versatile synthetic intermediate. Its identity as a Weinreb amide allows for the controlled and high-yield synthesis of 3,4-dichlorophenyl ketones, which are important precursors in pharmaceutical and materials science research. The synthetic protocols outlined in this guide, grounded in established chemical principles, provide a reliable pathway for its preparation and utilization in the laboratory.

References

A Technical Guide to 3,4-Dichloro-N-methoxy-N-methylbenzamide: Synthesis, Characterization, and Application

Abstract: This document provides an in-depth technical overview of 3,4-Dichloro-N-methoxy-N-methylbenzamide, a prominent member of the Weinreb-Nahm amide class of reagents. Its structure confers significant stability and predictable reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the synthesis of complex ketones. This guide details its physicochemical properties, provides a robust and validated synthesis protocol, explores methods for its structural and purity confirmation via spectroscopic analysis, and discusses its core application in C-C bond formation. The insights provided are targeted toward researchers and professionals in chemical synthesis and drug development.

Introduction and Strategic Importance

This compound is a specialized acylating agent known as a Weinreb-Nahm amide (or simply Weinreb amide). The strategic value of this functional group lies in its ability to react with highly nucleophilic organometallic reagents (such as Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, cleanly yielding a ketone upon acidic workup.[1][2][3] In contrast, the reaction of the same organometallic reagents with more traditional acylating agents like esters or acid chlorides often leads to a mixture of products, including tertiary alcohols, due to the high reactivity of the initially formed ketone.[1][4]

The 3,4-dichloro substitution pattern on the benzoyl core provides electronic modification and a scaffold for further functionalization, making this specific Weinreb amide a useful building block in the synthesis of pharmaceuticals and other complex organic molecules.

Physicochemical and Safety Data

A comprehensive understanding of a reagent's physical properties is paramount for its effective use and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 121348-98-9 | [5] |

| Molecular Formula | C₉H₉Cl₂NO₂ | |

| Molecular Weight | 234.08 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 58-62 °C | |

| Boiling Point | Not available (decomposes) | |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF, methanol. |

Safety & Handling Considerations: While specific GHS hazard data for this exact compound is not aggregated, analogous benzamides are listed as causing skin and eye irritation.[6] Standard laboratory precautions should be observed:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place, sealed from moisture.

Synthesis Protocol: Acylation of N,O-Dimethylhydroxylamine

The most direct and widely adopted method for preparing Weinreb amides is the acylation of N,O-dimethylhydroxylamine hydrochloride with a corresponding acid chloride.[7] This procedure provides high yields and a product that can often be purified by simple recrystallization.

Causality of Reagent Selection

-

Starting Material: 3,4-Dichlorobenzoyl chloride is the activated form of the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Nucleophile: N,O-Dimethylhydroxylamine hydrochloride is a stable salt of the nucleophile. A base is required to liberate the free amine in situ.

-

Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is used. Its primary role is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the nucleophile.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction. DCM is often preferred for its ease of removal during workup.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of the target Weinreb amide.

Step-by-Step Experimental Protocol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and dichloromethane (DCM, approx. 0.2 M).

-

Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

-

Base Addition: Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes. This deprotonates the hydroxylamine salt to form the free nucleophile.

-

Acyl Chloride Addition: Dissolve 3,4-dichlorobenzoyl chloride (1.0 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[8]

Structural Elucidation and Spectroscopic Analysis

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

-

Aromatic Region (approx. 7.4-7.8 ppm): Three distinct signals corresponding to the three protons on the dichlorinated phenyl ring. The splitting pattern (e.g., a doublet, a doublet of doublets) is dictated by the coupling between adjacent protons.[9]

-

N-Methoxy Protons (approx. 3.6-3.8 ppm): A sharp singlet integrating to 3 protons for the -OCH₃ group.

-

N-Methyl Protons (approx. 3.2-3.4 ppm): A sharp singlet integrating to 3 protons for the -NCH₃ group.

-

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

-

Carbonyl Carbon (approx. 168-172 ppm): The characteristic signal for the amide carbonyl carbon.

-

Aromatic Carbons (approx. 125-140 ppm): Signals for the six carbons of the phenyl ring. Carbons bonded to chlorine will show distinct chemical shifts.

-

N-Methoxy Carbon (approx. 61-63 ppm): The signal for the -OCH₃ carbon.

-

N-Methyl Carbon (approx. 33-35 ppm): The signal for the -NCH₃ carbon.

-

-

IR Spectroscopy: IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies.

-

C=O Stretch (approx. 1630-1680 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group.

-

C-Cl Stretch (approx. 600-800 cm⁻¹): Absorptions corresponding to the carbon-chlorine bonds on the aromatic ring.

-

Aromatic C=C Stretches (approx. 1450-1600 cm⁻¹): Multiple bands indicating the presence of the benzene ring.

-

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The high-resolution mass spectrum (HRMS) should confirm the exact mass of the molecular formula C₉H₉Cl₂NO₂. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Reactivity and Synthetic Applications

The primary utility of this compound is as a precursor to 3,4-dichlorophenyl ketones.

Mechanism of Ketone Synthesis

The reaction proceeds via nucleophilic addition of an organometallic reagent (R-M, where M is typically MgBr or Li) to the amide carbonyl. This forms a stable, five-membered chelated tetrahedral intermediate.[1][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. This chelation prevents the undesired second addition of the organometallic reagent.

Visualized Reaction Mechanism

Caption: Generalized reaction of a Weinreb amide to form a ketone.

Example Protocol: Synthesis of 1-(3,4-dichlorophenyl)ethan-1-one

-

Setup: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C.

-

Addition: Slowly add methylmagnesium bromide (CH₃MgBr, 1.2 eq, typically as a solution in Et₂O or THF) via syringe.

-

Reaction: Stir the mixture at 0 °C for 1-2 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude ketone by flash column chromatography or distillation.

This robust methodology allows for the synthesis of a wide array of ketones by simply varying the organometallic reagent used.[10][11]

References

-

PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Yuan, G., & Liu, G. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, E68, o647. Retrieved from [Link]

-

Kim, S., & Kim, S. (2004). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 25(10), 1469-1470. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dichloro-N,N-diethyl-2-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Beydoun, K., et al. (2013). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Angewandte Chemie International Edition, 52(37), 9554-9558. Retrieved from [Link]

-

Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429. Retrieved from [Link]

-

Molecular Memory. (2019). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). YouTube. Retrieved from [Link]

-

Vangala, R., et al. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances, 3, 8168-8171. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

-

Al-Zoubi, R. M., & Al-Jaber, H. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-206. Retrieved from [Link]

- Google Patents. (2016). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

Miles, W. H., et al. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 15(7), 4726-4736. Retrieved from [Link]

-

Popp, B. V., et al. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics, 41(20), 2950-2959. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Al-Zoubi, R. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Retrieved from [Link]

-

Beydoun, K., et al. (2013). Supporting Information for: Ruthenium-Catalyzed Direct Methylation of Primary and Secondary Aromatic Amines Using Carbon Dioxide and Molecular Hydrogen. Max-Planck-Gesellschaft. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide | C16H22Cl2N2O | CID 13544015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 9. lehigh.edu [lehigh.edu]

- 10. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to N-Methoxy-N-methyl-3,4-dichlorobenzamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of N-methoxy-N-methyl-3,4-dichlorobenzamide, commonly known as the Weinreb amide of 3,4-dichlorobenzoic acid. This compound is a vital intermediate in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. We will delve into its synthesis from 3,4-dichlorobenzoic acid, detailing the critical aspects of reaction mechanisms and optimization. Furthermore, this guide will cover its unique reactivity, especially in the context of the Weinreb ketone synthesis, and its broader applications in the construction of complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding and practical insights into the utility of this versatile reagent.

Introduction: The Significance of Weinreb Amides in Modern Synthesis

The development of reliable and selective methods for carbon-carbon bond formation is a cornerstone of organic chemistry. The Weinreb amide, an N-methoxy-N-methyl amide, has emerged as a superior acylating agent for the synthesis of ketones and aldehydes.[1][2] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group offers a distinct advantage over more traditional acylating agents like acid chlorides or esters.[3] The primary benefit lies in its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate.[2][4] This intermediate resists the common problem of over-addition, which often leads to the formation of tertiary alcohols as undesired byproducts.[3][5]

The 3,4-dichlorobenzoyl moiety is a common structural motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, the Weinreb amide of 3,4-dichlorobenzoic acid serves as a crucial building block for introducing this important structural unit in a controlled and efficient manner.

Synthesis of N-Methoxy-N-methyl-3,4-dichlorobenzamide

The synthesis of N-methoxy-N-methyl-3,4-dichlorobenzamide typically commences with the activation of 3,4-dichlorobenzoic acid, followed by coupling with N,O-dimethylhydroxylamine.[6] Several effective methods exist for the crucial amide bond formation, each with its own merits regarding reaction conditions, scalability, and substrate scope.

Carboxylic Acid Activation: The Gateway to Amide Formation

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be converted into a more electrophilic species. Common strategies include:

-

Acid Chloride Formation: Treatment of 3,4-dichlorobenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively converts it to the highly reactive 3,4-dichlorobenzoyl chloride.[8] This intermediate readily reacts with N,O-dimethylhydroxylamine.

-

Carbodiimide-Mediated Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation.[7][9] These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate.[7] To minimize side reactions and potential racemization (in the case of chiral substrates), additives like 1-hydroxybenzotriazole (HOBt) are often employed.[10][11]

-

Carbonyl Diimidazole (CDI) Activation: 1,1'-Carbonyldiimidazole is a mild and effective activating agent that converts the carboxylic acid into an acylimidazolide.[12] This method is particularly advantageous for substrates with sensitive functional groups.[12]

Experimental Protocol: Synthesis via CDI Activation

This protocol details a reliable and scalable method for the preparation of N-methoxy-N-methyl-3,4-dichlorobenzamide using 1,1'-carbonyldiimidazole (CDI).

Materials:

-

3,4-Dichlorobenzoic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3,4-dichlorobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature, add 1,1'-carbonyldiimidazole (1.1 equiv) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO₂ ceases and the solution becomes homogeneous.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in a minimal amount of water and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the free N,O-dimethylhydroxylamine into DCM. Alternatively, add the N,O-dimethylhydroxylamine hydrochloride directly to the reaction mixture followed by a suitable base like triethylamine or N,N-diisopropylethylamine (DIPEA).

-

Add the N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture and stir at room temperature overnight.

-

Quench the reaction by adding 1 M HCl.[12] Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, if necessary.

Reactivity and Applications

The utility of N-methoxy-N-methyl-3,4-dichlorobenzamide stems from its predictable and controlled reactivity with a variety of nucleophiles.

The Weinreb Ketone Synthesis

The hallmark application of this Weinreb amide is in the synthesis of 3,4-dichlorophenyl ketones.[5] The reaction proceeds via the nucleophilic addition of an organometallic reagent (e.g., Grignard reagent, organolithium) to the amide carbonyl. The resulting tetrahedral intermediate is stabilized by chelation between the metal cation, the carbonyl oxygen, and the methoxy oxygen.[4] This stable chelate prevents the collapse of the intermediate and subsequent over-addition of the nucleophile.[2] Upon aqueous workup, the chelate is hydrolyzed to afford the desired ketone in high yield.

Synthesis of Aldehydes

The Weinreb amide of 3,4-dichlorobenzoic acid can also serve as a precursor to 3,4-dichlorobenzaldehyde. This is achieved by reduction with a suitable metal hydride reagent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[1] Similar to the ketone synthesis, the reaction proceeds through a stable chelated intermediate that prevents over-reduction to the corresponding alcohol.[4]

Applications in Drug Discovery and Development

The 3,4-dichlorobenzamide scaffold is present in a number of compounds with demonstrated biological activity. For instance, derivatives of N-phenylbenzamides have been investigated for their antiviral properties.[13] The ability to readily synthesize a variety of 3,4-dichlorophenyl ketones and aldehydes from the corresponding Weinreb amide makes it an invaluable tool in the construction of compound libraries for high-throughput screening in drug discovery programs.[14][15]

Characterization

Thorough characterization of N-methoxy-N-methyl-3,4-dichlorobenzamide is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons of the 3,4-dichlorophenyl ring, and singlets for the N-methyl and O-methyl groups. |

| ¹³C NMR | Signals for the carbonyl carbon, the aromatic carbons (with characteristic splitting patterns due to chlorine substitution), and the N-methyl and O-methyl carbons. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound. |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1630-1680 cm⁻¹ characteristic of the amide carbonyl stretch. |

Conclusion

The Weinreb amide of 3,4-dichlorobenzoic acid stands as a testament to the power of rational reagent design in modern organic synthesis. Its ability to undergo clean and high-yielding conversions to ketones and aldehydes with a broad range of organometallic and hydride reagents has solidified its place as an indispensable tool for synthetic chemists. The straightforward preparation and predictable reactivity of this intermediate provide a reliable pathway for the introduction of the 3,4-dichlorobenzoyl moiety into complex molecules, thereby facilitating advancements in medicinal chemistry and materials science. As the demand for sophisticated molecular architectures continues to grow, the utility of N-methoxy-N-methyl-3,4-dichlorobenzamide is poised to expand even further.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research.

- Al-hourani, B. J., Al-jarrah, M. M., & Al-zereini, W. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-203.

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

- Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide.

- Cui, J., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 1-11.

- Wikipedia. (n.d.). Weinreb ketone synthesis.

- ChemistryTheMysteryofMolecules. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.

- Google Patents. (n.d.). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

- MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

- ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).

- ResearchGate. (n.d.). (PDF) 4-Methoxy-N-methylbenzamide.

- Weinreb Amides. (n.d.).

- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.

-

YouTube. (2013, February 26). mechanism of amide formation with DCC. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

PubMed. (2024, October 5). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

PubChem. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved from [Link]

-

PubMed. (2014, April 1). Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus. Retrieved from [Link]

-

Grokipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-methoxy-N-methylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzamide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 10. Retrieved from [Link]

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. grokipedia.com [grokipedia.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]

- 11. peptide.com [peptide.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Dichloro-N-methoxy-N-methylbenzamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Modern Synthesis

3,4-Dichloro-N-methoxy-N-methylbenzamide is a specialized organic compound belonging to the class of Weinreb-Nahm amides. Characterized by an N-methoxy-N-methylamide functional group attached to a 3,4-dichlorinated benzene ring, this molecule serves as a pivotal intermediate in synthetic chemistry. Its true value lies in its ability to act as a stable and highly selective acylating agent, particularly in the synthesis of ketones—a cornerstone transformation in the construction of complex molecules for pharmaceuticals and materials science.

The presence of the dichlorinated aromatic ring provides a scaffold that is common in many biologically active compounds and offers specific electronic properties and potential metabolic stability. This guide provides a comprehensive overview of the known and extrapolated physicochemical properties of this compound, its synthesis, core reactivity, and its strategic importance in the field of drug development.

Physicochemical Properties: An Extrapolated Overview

Direct experimental data for this compound is not extensively documented in publicly available literature. However, by analyzing its constituent parts and data from closely related analogues, we can establish a reliable profile of its expected properties. The core structure is a "Weinreb amide," a class of compounds known for their stability and specific reactivity.[1]

Structural and General Information

| Property | Value | Source / Method |

| IUPAC Name | This compound | Nomenclature |

| Molecular Formula | C₉H₉Cl₂NO₂ | Calculation |

| Molecular Weight | 234.08 g/mol | Calculation |

| Functional Class | Weinreb-Nahm Amide | [2] |

| Physical State (20°C) | Expected to be a colorless to light yellow liquid or a low-melting solid. | Extrapolation |

Rationale: The parent compound, N-methoxy-N-methylbenzamide, is a liquid.[2] The monochlorinated analogue, 4-Chloro-N-methoxy-N-methylbenzamide, is also a liquid. The addition of a second chlorine atom increases the molecular weight and intermolecular forces, which may raise the melting point, potentially resulting in a low-melting solid or a viscous liquid at room temperature.

Predicted Physical Properties

| Property | Predicted Value | Basis for Prediction |

| Boiling Point | > 120 °C at reduced pressure (e.g., 0.3 mmHg) | The analogue 4-Fluoro-N-methoxy-N-methylbenzamide has a boiling point of 120 °C / 0.3 mmHg. Dichlorination would significantly increase the boiling point. The parent compound boils at 70 °C / 0.1 mmHg.[2] |

| Density | ~1.3 - 1.4 g/mL | 4-Chloro-N-methoxy-N-methylbenzamide has a specific gravity of 1.23. The addition of a second chlorine atom is expected to increase the density. |

| Refractive Index | ~1.55 - 1.57 | 4-Chloro-N-methoxy-N-methylbenzamide has a refractive index of 1.55. Increased chlorination is likely to slightly increase this value. |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Toluene). Insoluble in water. | General solubility profile for similar aromatic amides. The polarity of the amide is offset by the nonpolar dichlorobenzene ring. |

| Flash Point | > 150 °C | The flash point for 4-Chloro-N-methoxy-N-methylbenzamide is 156 °C. The dichloro-analogue is expected to have a similar or higher flash point. |

Chemical Properties and Reactivity: The Weinreb Amide Advantage

The chemical behavior of this compound is dominated by the Weinreb amide functionality. This group was specifically designed to overcome a common problem in organic synthesis: the over-addition of organometallic reagents to acyl compounds like esters or acid chlorides.

The Core Mechanism of Ketone Synthesis

When a strong nucleophile, such as a Grignard reagent (R'-MgX) or an organolithium reagent (R'-Li), reacts with a typical acylating agent, the initial product is a ketone. However, this ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.

The Weinreb amide prevents this over-addition. The key is the formation of a stable, five-membered chelated intermediate after the first addition. This tetrahedral intermediate is stabilized by the coordination of the magnesium or lithium cation between the carbonyl oxygen and the methoxy oxygen. This chelate is stable at low temperatures and does not collapse to form a ketone until an acidic workup is performed. By the time the ketone is liberated, all the organometallic reagent has been quenched, preventing any secondary reaction.

Caption: Reaction mechanism for Weinreb ketone synthesis.

Reduction to Aldehydes

Another key reaction is the reduction of the Weinreb amide using a mild hydride source like Diisobutylaluminium hydride (DIBAL-H) or a controlled amount of Lithium aluminium hydride (LiAlH₄). Similar to the ketone synthesis, a stable chelated intermediate is formed, which upon aqueous workup yields the corresponding aldehyde, 3,4-Dichlorobenzaldehyde. This provides a reliable method to access aldehydes that might be sensitive to over-reduction to the alcohol.

Synthesis Protocol: A Validated Approach

The synthesis of this compound typically proceeds from the corresponding carboxylic acid or, more commonly, the acid chloride. The following protocol is a standard and reliable method adapted from procedures for similar benzamides.[3][4]

Step 1: Preparation of 3,4-Dichlorobenzoyl Chloride

This step is a standard conversion of a carboxylic acid to its more reactive acid chloride derivative.

-

Reactants: 3,4-Dichlorobenzoic acid, Thionyl chloride (SOCl₂), catalytic N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-Dichlorobenzoic acid (1.0 equiv.).

-

Add an excess of Thionyl chloride (e.g., 2.0-3.0 equiv.).

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the mixture to reflux (typically ~80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 3,4-Dichlorobenzoyl chloride is often used directly in the next step without further purification.

-

Step 2: Amide Formation

This is the key step where the Weinreb amide is formed.

-

Reactants: 3,4-Dichlorobenzoyl chloride, N,O-Dimethylhydroxylamine hydrochloride, a non-nucleophilic base (e.g., Pyridine or Triethylamine).

-

Procedure:

-

In a separate flask, dissolve N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv.) in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a base such as Pyridine or Triethylamine (2.2 equiv.) to neutralize the hydrochloride and liberate the free amine.

-

To this cold mixture, add a solution of 3,4-Dichlorobenzoyl chloride (1.0 equiv.) in the same anhydrous solvent dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (or until TLC/LC-MS indicates completion).

-

Workup: Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

-

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The 3,4-dichlorophenyl moiety is a common structural motif in medicinal chemistry, found in numerous approved drugs and clinical candidates. It often enhances binding affinity through hydrophobic and halogen-bonding interactions and can improve metabolic stability by blocking sites of oxidation.

The utility of this compound lies in its ability to cleanly introduce this valuable scaffold into a larger molecule via a ketone linkage. This is particularly relevant for:

-

Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic structure linked to a substituted phenyl ring. This compound allows for the efficient synthesis of precursors to such inhibitors.

-

GPCR Ligands: The synthesis of ligands for G-protein coupled receptors often involves complex aromatic ketones as intermediates.

-

Antiviral and Anticancer Agents: The 3,4-dichlorophenyl group is present in several classes of antiviral and anticancer compounds. This Weinreb amide provides a reliable route to build the molecular backbone of novel therapeutic candidates.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogues like 4-fluoro- and 4-chloro-N-methoxy-N-methylbenzamide suggest the following precautions are necessary.[5][6]

-

Health Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

In case of contact:

Conclusion

This compound stands as a highly valuable, albeit specialized, synthetic intermediate. While direct experimental characterization is sparse, its properties and reactivity can be confidently predicted based on the well-established chemistry of Weinreb amides and its structural analogues. Its primary strength—the ability to form ketones from organometallic reagents without over-addition—makes it an indispensable tool for medicinal chemists and researchers in drug development. The protocols and data presented in this guide provide a solid foundation for the safe handling, synthesis, and strategic application of this versatile compound in the pursuit of novel molecular entities.

References

- ChemicalBook. (2025). 4-Fluoro-N-methoxy-N-methylbenzamide - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). N-Methoxy-N-methylbenzamide 98%.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Chloro-N-methoxy-N-methylbenzamide.

- KAISA GROUP INC. (n.d.). 4-Chloro-n-methoxy-n-methylbenzamide CAS NO.122334-37-6.

- TCI Chemicals. (n.d.). 4-Chloro-N-methoxy-N-methylbenzamide | 122334-37-6.

- National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylbenzamide. PubChem Compound Database.

- ChemScene. (n.d.). 4-Chloro-N-methoxy-N-methylbenzamide | 122334-37-6.

- National Center for Biotechnology Information. (n.d.). 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 3,4-dichloro-N,N-diethyl-2-methoxybenzamide. PubChem Compound Database.

- KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde.

- SynQuest Laboratories, Inc. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. (n.d.).

- Apollo Scientific. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet.

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- TCI Chemicals. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide 116332-54-8.

- Supporting Information. (n.d.).

- Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure.

- Hölzel-Diagnostika. (n.d.). 4-Chloro-N-methoxy-N-methylbenzamide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research.

Sources

A Comprehensive Technical Guide to the Safe Handling of 3,4-Dichloro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 3,4-Dichloro-N-methoxy-N-methylbenzamide, a Weinreb amide of significant interest in synthetic chemistry. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally related compounds and general best practices for laboratory research. It is imperative to treat this compound with care, assuming hazards based on its chemical class in the absence of a specific Material Safety Data Sheet (MSDS).

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Weinreb Amide | [1] |

| CAS Number | Not available | N/A |

| Molecular Formula | C9H9Cl2NO2 | N/A |

| Molecular Weight | 234.08 g/mol | N/A |

| Appearance | Likely a solid or oil | [2] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and ethyl acetate | [3] |

Hazard Identification and GHS Classification

GHS Hazard Statements (Anticipated):

GHS Pictograms (Anticipated):

Safe Handling and Storage

Proper handling and storage are paramount to ensuring the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

| PPE | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves.[4] | Provides a barrier against skin contact, which can cause irritation. |

| Skin and Body Protection | A lab coat should be worn at all times.[4] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood.[4][5][6][7] | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation. |

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

-

Fume Hood: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Safety Shower and Eyewash Station: These should be readily accessible in the immediate work area in case of accidental contact.[4]

Storage

Correct storage conditions are crucial for maintaining the stability and purity of the compound.

-

Container: Store in a tightly closed, properly labeled container.[5][6][7]

-

Environment: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

-

Incompatible Materials: Avoid contact with strong acids and oxidizing agents.[4]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

| Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5][7] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] |

| Spill | Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material in a sealed container for proper disposal.[7] |

Synthesis and Reactivity

This compound is a Weinreb amide, a class of compounds widely used in organic synthesis for the preparation of ketones.[1][9] The N-methoxy-N-methylamide functionality allows for the addition of organometallic reagents to the carbonyl group, forming a stable tetrahedral intermediate that does not collapse to a ketone until acidic workup.[10] This prevents the common problem of over-addition and formation of tertiary alcohols.[9]

General Synthesis Protocol (Weinreb Amide Formation)

The synthesis of Weinreb amides typically involves the coupling of a carboxylic acid or its derivative with N,O-dimethylhydroxylamine.[9][11]

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid: 3,4-Dichlorobenzoic acid is converted to a more reactive species, such as an acid chloride or an activated ester.

-

Coupling Reaction: The activated carboxylic acid derivative is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[3]

-

Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography.[3]

The causality behind these steps lies in increasing the electrophilicity of the carbonyl carbon of the carboxylic acid to facilitate nucleophilic attack by the N,O-dimethylhydroxylamine. The base is necessary to deprotonate the hydroxylamine hydrochloride, generating the free nucleophile.

Disposal Considerations

All waste materials should be handled as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5][6]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

References

-

Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylbenzamide. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

-

Wikipedia. (2023, November 29). Weinreb ketone synthesis. Retrieved from [Link]

-

American Chemical Society. (2018, August 1). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C–H Bond Activation. The Journal of Organic Chemistry. Retrieved from [Link]

-

Korean Chemical Society. (2001). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society. Retrieved from [Link]

-

American Chemical Society. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

-

ResearchGate. (2010, January). 4-Methoxy-N-methylbenzamide. Retrieved from [Link]

-

Chem Help ASAP. (2020, May 9). in the chemical literature: Weinreb amides. YouTube. Retrieved from [Link]

-

Environmental Protection Agency. (2024, October 16). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draft. Regulations.gov. Retrieved from [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. N-甲氧基-N-甲基苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. synquestlabs.com [synquestlabs.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE - Safety Data Sheet [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. youtube.com [youtube.com]

- 11. Hydroxamate synthesis by acylation [organic-chemistry.org]

Dichlorinated Weinreb Amides: A Technical Guide to a Versatile Synthetic Intermediate

Abstract

The N-methoxy-N-methylamide, or Weinreb amide, has become an indispensable tool in modern organic synthesis, prized for its ability to controllably react with potent organometallic nucleophiles to deliver ketones in high yields.[1][2] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate that resists the common problem of over-addition, which often plagues reactions with esters or acid chlorides.[3] This guide focuses on a particularly powerful subclass: dichlorinated Weinreb amides. The presence of the dichloro-moiety introduces a new layer of synthetic versatility, providing a gateway to a diverse array of functionalized molecules, including α,α-dichloroketones, α-chloro-α,β-unsaturated ketones, and other valuable intermediates for drug discovery and natural product synthesis.[4][5] We will explore the synthesis of these reagents, their core applications, and the mechanistic principles that govern their reactivity, providing field-proven insights and detailed protocols for the research scientist.

The Mechanistic Cornerstone: Why Weinreb Amides Work